molecular formula C10H10N2 B8068464 3-[Trans-2-aminocyclopropyl]benzonitrile

3-[Trans-2-aminocyclopropyl]benzonitrile

Cat. No.: B8068464
M. Wt: 158.20 g/mol
InChI Key: DOLHJRMXMPDGFP-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Trans-2-aminocyclopropyl]benzonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzonitrile scaffold linked to a strained, conformationally rigid trans-2-aminocyclopropyl group. The cyclopropyl ring is a versatile motif in drug design due to its significant ring strain and unique geometric properties. It can enhance a compound's potency, improve metabolic stability, increase membrane permeability, and reduce off-target effects . Compounds containing the 3-[trans-2-aminocyclopropyl] moiety are key intermediates in the synthesis of complex molecules. Research into similar structures, such as 3-(trans-2'-aminocyclopropyl)alanine, highlights the importance of this functional group in the biosynthesis of natural products with potential anticancer and antibiotic activities . This makes this compound a valuable building block for developing novel therapeutic agents and probing biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S,2R)-2-aminocyclopropyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-7-2-1-3-8(4-7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLHJRMXMPDGFP-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trans 2 Aminocyclopropyl Benzonitrile and Its Chemical Analogues

Strategies for Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane ring, particularly with the required trans-amino substitution, is a key challenge in the synthesis of the target compound. Various methodologies have been developed to achieve this, ranging from diastereoselective reactions that control relative stereochemistry to enantioselective methods that establish absolute stereochemistry.

Diastereoselective Cyclopropanation Reactions

Diastereoselective methods are crucial for establishing the desired trans relationship between the amino group and the aryl substituent on the cyclopropane ring.

The Johnson-Corey-Chaykovsky reaction is a classical method for the synthesis of three-membered rings, including cyclopropanes. wikipedia.orgadichemistry.com The reaction typically involves the addition of a sulfur ylide to an electrophile. For the synthesis of cyclopropanes, a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, is treated with a stabilized sulfur ylide like dimethylsulfoxonium methylide. adichemistry.comresearchgate.net

The mechanism proceeds via a conjugate addition of the ylide to the electron-deficient alkene, forming a stabilized enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate displaces the dimethyl sulfoxide (B87167) leaving group, closing the three-membered ring. A key feature of this reaction is its high diastereoselectivity, which typically favors the formation of the trans-cyclopropane product, regardless of the geometry of the starting alkene. wikipedia.orgadichemistry.com This stereochemical outcome is attributed to the reversibility of the initial addition and the thermodynamic preference for a transition state that minimizes steric interactions leading to the trans isomer.

For the synthesis of a precursor to 3-[trans-2-aminocyclopropyl]benzonitrile, this approach would involve the reaction of 3-cinnamonitrile with dimethylsulfoxonium methylide. The amino group would typically be introduced in a subsequent step, for instance, via a Curtius or Hofmann rearrangement of a corresponding cyclopropanecarboxylic acid derivative.

Table 1: Representative Johnson-Corey-Chaykovsky Cyclopropanation

Substrate Ylide Product Yield Diastereoselectivity
α,β-Unsaturated Ester Dimethylsulfoxonium methylide trans-Cyclopropane ester Good High (trans)
Carvone Dimethylsulfoxonium methylide trans-Cyclopropyl ketone High >95% trans adichemistry.com

This table presents generalized and specific examples to illustrate the utility and diastereoselectivity of the reaction.

A less common but effective variation of the Horner-Wadsworth-Emmons (HWE) reaction can be employed for cyclopropanation. While the standard HWE reaction yields alkenes, specific modifications allow for the formation of cyclopropane rings. One such protocol involves the reaction of a stabilized phosphonate (B1237965) ylide with an epoxide. brayresearch.org This reaction is also known to be highly diastereoselective, yielding trans-cyclopropanes. ukessays.com

The mechanism involves the nucleophilic opening of the epoxide ring by the phosphonate carbanion, followed by an intramolecular Wittig-type reaction where the resulting phosphonate oxide is eliminated to form the cyclopropane ring. The stereochemical integrity of the epoxide is transferred to the cyclopropane product.

To synthesize the target structure, one could start with an epoxide of 3-cyanostyrene. Reaction with a suitable phosphonate reagent, potentially one bearing a protected amino group precursor, would lead to the desired trans-aminocyclopropyl scaffold. The reaction has proven versatile, extending to the synthesis of cyclopropyl (B3062369) sulfones from epoxides. brayresearch.org

Table 2: Wadsworth-Emmons Cyclopropanation of Epoxides

Epoxide Substrate Phosphonate Reagent Product Diastereoselectivity Reference
Styrene Oxide Triethyl phosphonoacetate trans-2-Phenylcyclopropanecarboxylate High (trans) brayresearch.org

This table illustrates the application of the Wadsworth-Emmons cyclopropanation for producing trans-substituted cyclopropanes from epoxides.

The Kulinkovich reaction and its subsequent modifications provide a powerful and direct route to substituted cyclopropanes, including primary cyclopropylamines. organic-chemistry.orgwikipedia.org The original reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form cyclopropanols. acsgcipr.org

Of particular relevance is the Kulinkovich-Szymoniak modification, which allows for the direct synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org In this one-pot procedure, a nitrile is treated with a Grignard reagent (e.g., ethylmagnesium bromide) and a stoichiometric amount of titanium(IV) isopropoxide. The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes rearrangement to the desired primary cyclopropylamine (B47189). organic-chemistry.org

This method is directly applicable to the synthesis of this compound. Using 3-cyanobenzonitrile as the starting nitrile and a suitable Grignard reagent would generate the aminocyclopropane structure. The reaction using substituted Grignard reagents can lead to 1,2-disubstituted cyclopropylamines with moderate diastereoselectivity, often favoring the trans isomer, which can be separated by chromatography. organic-chemistry.org

Table 3: Kulinkovich-Szymoniak Synthesis of Primary Cyclopropylamines

Nitrile Substrate Grignard Reagent Catalyst/Promoter Product Diastereoselectivity (trans:cis)
Benzonitrile (B105546) EtMgBr Ti(Oi-Pr)₄, then BF₃·OEt₂ 1-Phenylcyclopropylamine N/A

This table highlights the direct synthesis of cyclopropylamines from nitriles via the Kulinkovich-Szymoniak reaction.

Enantioselective Cyclopropane Ring Construction

While diastereoselective methods control relative stereochemistry, enantioselective strategies are required to produce a single enantiomer of the target compound.

A powerful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine (B1666218) enolate equivalents. This method can be adapted to prepare enantiomerically enriched cyclopropyl amino acids and their derivatives. nih.gov A notable application involves the synthesis of 3-(trans-2-aminocyclopropyl)alanine, a component of belactosin A, which shares the core aminocyclopropyl structure with the target molecule. nih.gov

The strategy relies on generating a glycine enolate from a Schiff base precursor, such as one derived from benzophenone (B1666685) and glycine ester, in the presence of a chiral phase-transfer catalyst. The subsequent alkylation with a suitable electrophile containing the cyclopropane ring proceeds with high stereocontrol dictated by the chiral catalyst.

For the synthesis of an enantiopure precursor to this compound, the key would be the preparation of an electrophile like trans-1-(bromomethyl)-2-(3-cyanophenyl)cyclopropane. The asymmetric alkylation of a protected glycine Schiff base with this electrophile, catalyzed by a chiral cinchona alkaloid-derived phase-transfer catalyst, would install the amino group with a specific stereochemistry, leading to the desired enantiomerically enriched product after deprotection. nih.govcapes.gov.br

Table 4: Asymmetric Phase-Transfer Catalyzed Alkylation for Amino Acid Synthesis

Glycine Equivalent Alkylating Agent Chiral Catalyst Product Stereochemistry Reference
N-(Diphenylmethylene)glycine t-butyl ester Protected glycidol (B123203) derivative O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide Controls Cα configuration nih.gov

This table illustrates the components of the asymmetric alkylation strategy for synthesizing complex amino acids.

Chiral Catalyst-Mediated Cyclopropanations

The use of chiral catalysts in cyclopropanation reactions offers a powerful strategy for the enantioselective synthesis of cyclopropanes. Dirhodium(II) complexes have emerged as particularly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govnih.govnsf.govresearchgate.netnih.govorganic-chemistry.org These reactions proceed via the formation of a transient metal carbene intermediate. nih.govnih.gov

For the synthesis of precursors to trans-2-arylcyclopropylamines, the asymmetric cyclopropanation of styrenes with aryldiazoacetates is a key reaction. Chiral dirhodium(II) carboxylate catalysts, such as those derived from prolinate ligands like Rh₂(DOSP)₄, have been shown to catalyze these reactions with high enantioselectivity. nih.gov The choice of catalyst and the substituents on the aryldiazoacetate can influence the stereochemical outcome. nih.gov For instance, while Rh₂(R-DOSP)₄ is generally effective for a broad range of methyl aryldiazoacetates, other catalysts like Rh₂(S-PTAD)₄ may provide higher enantioselectivity for specific substrates, such as those with ortho-substituted aryldiazoacetates. nih.gov The stereoselectivity is generally high for the trans-cyclopropane product. researchgate.netnih.gov

Table 1: Examples of Chiral Rhodium(II)-Catalyzed Cyclopropanation of Styrenes

Catalyst Styrene Diazoacetate Product Configuration Enantiomeric Excess (ee) Reference
Rh₂(DOSP)₄ Styrene Methyl phenyldiazoacetate trans-(1R,2R) 98% nih.gov
Rh₂(S-PTAD)₄ Styrene Methyl 2-chlorophenyldiazoacetate trans-(1S,2S) High nih.gov
Rh₂(R-BNP)₄ 3-Methoxystyrene Methyl 3-methoxy-phenyldiazoacetate trans 80-90% nih.gov

These catalytic systems provide a reliable route to enantiomerically enriched 2-arylcyclopropanecarboxylates, which are key intermediates for the synthesis of chiral trans-2-arylcyclopropylamines.

Titanium-Mediated Cyclopropanation from Nitriles and Homoallylic Alcohols

Titanium-mediated reactions provide a distinct approach to the synthesis of cyclopropylamines directly from nitriles. The Kulinkovich reaction, and its subsequent modifications, are prominent examples of this strategy. nih.govnih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgrsc.org In the Kulinkovich-Szymoniak reaction, a Grignard reagent reacts with a nitrile in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to form a primary cyclopropylamine. organic-chemistry.org A Lewis acid is often required in a subsequent step to facilitate the conversion of the intermediate azatitanacycle to the final product. organic-chemistry.org

This methodology has been successfully applied to the synthesis of aminocyclopropanes from various nitriles. nih.gov An olefin exchange-mediated variant of the Kulinkovich reaction has also been developed, utilizing homoallylic alcohols. nih.gov This approach circumvents some of the limitations of the original procedure, particularly for intermolecular couplings. nih.gov The stereochemistry of the Kulinkovich cyclopropanation of nitriles can be complex, with intramolecular reactions generally proceeding with retention of the olefin configuration, while intermolecular reactions can show a mixture of stereochemical outcomes. nih.gov

A key advantage of this method is the direct formation of the primary amine on the cyclopropane ring, starting from a readily available nitrile functional group. researchgate.net This can be particularly advantageous for the synthesis of compounds like this compound, where the nitrile group is already present in the desired position on the aromatic ring.

Cyclopropanation via Carbene or Carbenoid Intermediates

The addition of carbenes or carbenoid species to alkenes is a fundamental and widely used method for constructing cyclopropane rings. wikipedia.orgyoutube.comdicp.ac.cnmasterorganicchemistry.com These reactions are typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

One of the classic methods is the Simmons-Smith reaction , which employs an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction is effective for a wide range of alkenes and is known for its functional group tolerance. wikipedia.org Modifications to the Simmons-Smith reaction, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance reactivity. wikipedia.org

Another approach involves the generation of carbenes from haloforms, such as chloroform (B151607) or bromoform, in the presence of a strong base. youtube.com This method leads to the formation of dihalocyclopropanes, which can be further functionalized.

More recently, transition metal-catalyzed cyclopropanations using non-stabilized carbenes have been developed. For instance, iron(II) chloride has been shown to catalyze the cyclopropanation of a broad range of alkenes with carbenes generated from gem-dihaloalkanes. nih.gov This method provides a mild alternative to other cyclopropanation techniques and is tolerant of various functional groups. nih.gov

Introduction and Functionalization of the Amine Moiety

The introduction of the amine group onto the pre-formed cyclopropane ring, or its simultaneous formation during the cyclopropanation step, is a crucial aspect of the synthesis of this compound.

Curtius Rearrangement for Primary Amine Installation

The Curtius rearrangement is a highly reliable and versatile method for the conversion of a carboxylic acid to a primary amine. orgsyn.org This reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the corresponding amine. nih.govnih.gov A key feature of the Curtius rearrangement is that it occurs with complete retention of configuration at the migrating group. nih.gov

This stereospecificity makes the Curtius rearrangement particularly well-suited for the synthesis of trans-2-arylcyclopropylamines from the corresponding trans-2-arylcyclopropanecarboxylic acids. The carboxylic acid can be converted to the acyl azide using various reagents, such as diphenylphosphoryl azide (DPPA). tcichemicals.com The subsequent rearrangement and hydrolysis provide the desired primary amine without epimerization. This method has been successfully used in the synthesis of various cyclopropylamine-containing compounds.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. harvard.edumasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com The reaction involves the initial formation of an imine or iminium ion from the carbonyl compound and an amine (or ammonia (B1221849) for primary amines), followed by its reduction to the corresponding amine. libretexts.orgyoutube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com This allows for a convenient one-pot procedure. youtube.com

For the synthesis of this compound, a potential precursor would be 2-(3-cyanophenyl)cyclopropanone. Reductive amination of this ketone with ammonia would, in principle, yield the desired primary aminocyclopropane. The stereochemical outcome would depend on the stereochemistry of the starting ketone and the conditions of the reduction.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Features Reference
Sodium Cyanoborohydride NaBH₃CN Selectively reduces iminium ions over carbonyls; toxic cyanide byproducts. harvard.edumasterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild and selective; less toxic than NaBH₃CN. harvard.edu
Sodium Borohydride NaBH₄ Can be used, but may also reduce the starting carbonyl. masterorganicchemistry.com
Catalytic Hydrogenation H₂/Catalyst Can be used for the reduction of the imine intermediate. -

Direct Amination Approaches

Direct amination methods involve the formation of a carbon-nitrogen bond on a pre-existing molecular framework. In the context of cyclopropane synthesis, this could involve the amination of a cyclopropane ring bearing a suitable leaving group.

One emerging strategy for direct amination involves the use of organoboron compounds. The direct, stereospecific amination of alkylboronic esters has been demonstrated using reagents like methoxyamine in the presence of a base. This method has been shown to be effective for primary, secondary, and even tertiary boronic esters with stereospecificity.

While direct amination of a pre-formed 3-(trans-2-halocyclopropyl)benzonitrile is a conceptually straightforward approach, such reactions can be challenging on a cyclopropane ring. The development of new catalytic systems for C-N bond formation continues to be an active area of research, and future advancements may provide more efficient direct amination routes for the synthesis of compounds like this compound.

Amine Protecting Group Chemistry (e.g., Boc, Fmoc)

In the synthesis of molecules containing a primary amine, such as the aminocyclopropyl moiety, protection of the nitrogen atom is crucial to prevent unwanted side reactions during subsequent synthetic steps. peptide.combiosynth.com The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. biosynth.com Two of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide chemistry, are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comiris-biotech.de

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions. Its removal is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de This acid-lability makes it a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). biosynth.com

Conversely, the Fmoc group is base-labile, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comiris-biotech.de It is stable to acidic conditions, which allows for an "orthogonal" protection strategy when used in conjunction with acid-labile side-chain protecting groups like tert-butyl (tBu). biosynth.comiris-biotech.de The orthogonality of these protecting groups allows for the selective deprotection of one group while others remain intact, a fundamental concept in the synthesis of complex molecules. biosynth.comub.edu

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Structure Introduction Reagent Cleavage Conditions Stability
tert-Butyloxycarbonyl Boc Boc structure Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA) masterorganicchemistry.com Base, Hydrogenation
9-Fluorenylmethoxycarbonyl Fmoc Fmoc structure Fmoc-OSu, Fmoc-Cl Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.com Acid, Hydrogenation
Benzyloxycarbonyl Cbz or Z Cbz structure Benzyl (B1604629) chloroformate Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com Acid, Base

Introduction and Functionalization of the Benzonitrile Moiety

The benzonitrile group is a key structural feature and a versatile synthetic handle found in many pharmaceutical agents. chinesechemsoc.orgnih.gov Its synthesis can be achieved through various methods, primarily involving the direct introduction of a cyano group onto an aromatic ring or the modification of a pre-existing functional group.

Transition-metal-catalyzed cyanation of aryl halides is one of the most prevalent methods for synthesizing aryl nitriles. chinesechemsoc.orgresearchgate.net While palladium-catalyzed systems have been extensively studied, nickel catalysis has emerged as a powerful and cost-effective alternative. nih.govorganic-chemistry.org

A notable method is the nickel-catalyzed reductive cyanation of aryl halides (iodides, bromides, and chlorides). mdpi.comacs.org This approach often utilizes a simple nickel salt, such as NiCl₂, in combination with a ligand and a reducing agent like zinc powder. mdpi.com One such protocol employs cyanogen (B1215507) bromide (BrCN) as the cyanide source, offering a practical route to a wide range of nitriles under mild conditions. mdpi.com The reaction tolerates various functional groups, making it suitable for the late-stage cyanation of complex molecules. mdpi.com The proposed mechanism involves the reduction of Ni(II) to an active Ni(0) species, which then undergoes oxidative addition to the aryl halide. Subsequent steps involving the cyanide source and reductive elimination yield the aryl nitrile product. mdpi.com

To circumvent the use of highly toxic cyanide sources, alternative cyanating agents have been developed. For example, photoredox-nickel dual catalysis allows for the cyanation of aryl halides at room temperature using safer cyanide sources. chinesechemsoc.org This method avoids air-sensitive ligands and Ni(0) precursors, presenting a more benign synthetic route. chinesechemsoc.org

Table 2: Selected Aryl Cyanation Methodologies

Catalyst System Cyanide Source Substrates Key Features
NiCl₂·phen / Zn BrCN Aryl iodides, bromides Operationally simple, broad substrate scope. mdpi.com
NiBr₂(bpy) / Zn 2-methyl-2-phenyl malononitrile (B47326) (MPMN) Aryl (pseudo)halides Uses a nontoxic, carbon-bound CN source; avoids cyanide release. acs.orgnih.gov
Pd/XPhos K₄[Fe(CN)₆] Aryl chlorides, bromides Uses a non-toxic food additive as CN source; rapid reaction times. nih.gov
Photoredox/Nickel dual catalysis (varies) Aryl, alkenyl halides Proceeds at room temperature under benign conditions. chinesechemsoc.org

The benzonitrile moiety can also be installed by transforming other functional groups already present on the benzene (B151609) ring. A classic example is the dehydration of benzaldoximes. This two-step process involves first reacting a substituted benzaldehyde (B42025) with hydroxylamine (B1172632) to form the corresponding benzaldoxime (B1666162). google.com Subsequent treatment of the benzaldoxime with a dehydrating agent, such as diphosphorus (B173284) pentoxide, yields the desired benzonitrile. google.com

Another approach is the ammoxidation of alkylbenzenes. This industrial process involves the oxidation of a methyl or methylene (B1212753) group on a benzene ring in the presence of ammonia. youtube.com For laboratory-scale synthesis, variations have been developed using oxidants like tert-butyl nitrite (B80452) in the presence of a palladium catalyst. youtube.com This allows for the direct conversion of benzylic C-H bonds into a nitrile functionality.

Transnitrilation represents a valuable strategy for cyanation that avoids the direct use of toxic metal cyanides. organic-chemistry.orgorganic-chemistry.org These reactions involve the transfer of a cyano group from a donor molecule to an organometallic acceptor.

A prominent example is the use of dimethylmalononitrile (B1205571) (DMMN) as a cyanating agent for aryl Grignard or aryllithium reagents. organic-chemistry.orgnih.gov DMMN is a commercially available and stable solid, making it a practical and safer alternative. organic-chemistry.orgacs.org The reaction proceeds under mild conditions without a transition metal catalyst and is effective even for sterically hindered substrates. nih.gov The mechanism is thought to involve the formation of an imine intermediate, followed by a retro-Thorpe fragmentation to release the aryl nitrile. organic-chemistry.orgacs.org

Similarly, nickel-catalyzed reductive couplings can employ a transnitrilation mechanism. Reactions using 2-methyl-2-phenyl malononitrile (MPMN) as a carbon-bound electrophilic cyanide source can convert aryl halides and phenol (B47542) derivatives into benzonitriles. nih.govorganic-chemistry.org This method is advantageous as it does not release free cyanide, thus preventing catalyst poisoning and enhancing safety. acs.orgorganic-chemistry.org

Stereocontrolled Coupling and Fragment Assembly

The final key transformation in synthesizing molecules like this compound is the formation of the bond connecting the cyclopropyl ring to the benzonitrile fragment. This step is critical for establishing the final architecture of the target compound.

The formation of a C(sp²)-C(sp³) bond between an aryl group and a cyclopropyl ring is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction, for instance, is a powerful tool for this purpose. researchgate.net This reaction typically involves the coupling of an aryl halide (e.g., 2-bromobenzonitrile) with a cyclopropylboronic acid or its corresponding trifluoroborate salt in the presence of a palladium catalyst. researchgate.netacs.org

The Chan-Lam coupling provides an alternative approach, particularly for forming C-N or C-O bonds, but variations for C-C bond formation exist. A developed Chan-Lam cyclopropylation using potassium cyclopropyltrifluoroborate (B8364958) allows for the coupling with phenols and azaheterocycles catalyzed by copper(II) acetate (B1210297). acs.org While this specific method focuses on heteroatom linkages, related copper-catalyzed cross-coupling reactions between arylboronic acids and various partners demonstrate the utility of copper in forming aryl bonds under mild conditions, often at room temperature and open to the air. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these coupling reactions. acs.org

Protecting Group Manipulation and Deprotection Sequences

In the multistep synthesis of complex molecules like this compound, the reactivity of the amino group often necessitates protection to prevent unwanted side reactions. libretexts.org A protecting group is a reversibly attached molecular fragment that masks a functional group, rendering it inert to specific chemical conditions, and can be removed later in the synthesis. organic-chemistry.orgwikipedia.org For amino groups, protection typically involves converting the nucleophilic amine into a less reactive derivative, such as a carbamate (B1207046) or sulfonamide. organic-chemistry.org

The choice of a protecting group is critical and must consider its stability under various reaction conditions and the selectivity of its removal. organic-chemistry.orgutsouthwestern.edu An effective protection strategy involves high-yielding introduction and deprotection steps. organic-chemistry.org In the context of aminocyclopropane synthesis, several protecting groups are commonly employed.

Common Protecting Groups for Amines:

Carbamates: tert-Butoxycarbonyl (Boc) and Benzyl chloroformate (Cbz) are among the most widely used protecting groups for amines. youtube.com The Boc group is typically introduced using di-tert-butyl dicarbonate and is stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions, often with Trifluoroacetic acid (TFA). youtube.com The Cbz group is introduced using benzyl chloroformate and is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. youtube.com

Sulfonamides: The Tosyl (Ts) group is another robust protecting group for amines. Tosyl-protected aminocyclopropyl esters have been used as stable precursors in catalytic reactions. nih.gov

Phosphinamides: In some syntheses, such as the opening of aziridines to form trans-substituted cyclohexylamines, the N-(diphenylphosphinoyl) group has been used, which is later removed by hydrolysis. nih.gov

The deprotection step is a crucial final stage to unveil the free amine. For carbamate-protected aminocyclopropanes, deprotection can be achieved using methods tailored to the specific group. For instance, a simple and practical method involves using Iodotrimethylsilane for carbamate cleavage, which yields the aminocyclopropane hydrogen iodide salt. nih.gov In syntheses starting from glycine derivatives, global deprotection via hydrogenation can be employed to remove protecting groups and form the desired aminocyclopropane. researchgate.netlookchem.com

Table 1: Common Amino Protecting Groups and Deprotection Conditions This table is interactive. You can sort and filter the data.

Protecting Group Abbreviation Reagent for Introduction Stability Reagent for Deprotection (Cleavage)
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Base, Hydrogenolysis Strong Acid (e.g., Trifluoroacetic acid)
Benzyloxycarbonyl Cbz Benzyl chloroformate Acid, Base Catalytic Hydrogenolysis (H₂, Pd/C)
p-Toluenesulfonyl Tosyl (Ts) Tosyl chloride Acid, Base, Oxidation Strong reducing agents (e.g., Na/NH₃)

One-Pot and Multicomponent Synthesis Approaches

A direct one-pot synthesis for protected aminocyclopropanes has been developed that features the in situ generation of carbamatoorganozinc carbenoids. nih.gov This method avoids the functional group manipulation of a pre-formed cyclopropane ring, which is a common feature of other approaches like the Curtius rearrangement of cyclopropylcarboxylic acids or the reduction of nitrocyclopropanes. nih.gov The reaction proceeds by the addition of a protected aminocarbenoid to an alkene, providing a conceptually simple route to aminocyclopropanes. nih.gov This process is notable for its mild reaction conditions, proceeding smoothly at room temperature. nih.gov

Another strategy involves the reaction of 2-substituted-2-hydroxycyclobutanones with anilines, which was envisioned as a potential route to α-aminocyclopropyl ketones through the rearrangement of a transient imine intermediate. researchgate.net While this specific reaction led to other interesting products, the underlying principle of using ring-contraction or rearrangement in a one-pot process highlights the innovative approaches being explored for cyclopropylamine synthesis. researchgate.net

Catalytic Synthesis Protocols (e.g., Palladium- and Copper-Catalyzed Reactions)

Transition metal catalysis offers powerful and versatile tools for the synthesis of complex organic molecules, providing high levels of selectivity and efficiency. beilstein-journals.org Both copper and palladium catalysts play significant roles in synthetic routes toward this compound and its analogues, particularly in the formation of the cyclopropane ring and in carbon-carbon bond formation. beilstein-journals.org

Copper-Catalyzed Cyclopropanation: The aminocyclopropane core can be constructed efficiently via copper-catalyzed cyclopropanation. This method has been applied to the reaction of enamides with diazo compounds to generate the corresponding aminocyclopropane precursors. nih.gov These donor-acceptor (D-A) aminocyclopropanes, which contain both an electron-donating amino group and an electron-accepting group like an ester, are valuable synthetic intermediates. nih.gov The use of a single carbonyl acceptor, as opposed to more common dicarbonyl motifs, presents a challenge in terms of reactivity but leads to products with an additional stereocenter. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental for forming C-C bonds, particularly for attaching aryl groups to other molecular scaffolds. nih.gov While direct palladium-catalyzed arylation of an aminocyclopropane might be challenging, a more common strategy involves coupling a suitable aryl precursor with a cyclopropyl precursor. For the synthesis of this compound, a hypothetical route could involve a Suzuki-Miyaura or Sonogashira coupling reaction. researchgate.net This would typically involve reacting a pre-formed cyclopropyl derivative, such as a boronic acid or an alkyne, with an aryl halide (e.g., 3-bromobenzonitrile) in the presence of a palladium catalyst. nih.govresearchgate.net Such strategies allow for the modular and efficient assembly of the final target molecule from distinct fragments. researchgate.net

Table 2: Research Findings on Relevant Synthetic Methods This table is interactive. You can sort and filter the data.

Method Key Transformation Catalyst/Reagent Precursors Product Type Finding/Observation Reference
Protecting Group Deprotection Carbamate Cleavage Iodotrimethylsilane Carbamate-protected aminocyclopropane Aminocyclopropane HI salt Readily achieved deprotection to the free amine. nih.gov
One-Pot Synthesis Amidocyclopropanation Zinc, Me₃SiCl Alkenes, Carbamates Protected aminocyclopropanes Direct, one-pot synthesis via in situ generation of carbamatoorganozinc carbenoids. nih.gov
Catalytic Cyclopropanation Enamide Cyclopropanation Copper catalyst Enamides, Diazo compounds Donor-Acceptor Aminocyclopropanes Efficient synthesis of aminocyclopropyl esters. nih.gov
Catalytic Annulation (3+2) Annulation Triethylsilyl triflimide Tosyl-protected aminocyclopropyl esters, Indoles Tricyclic indolines Catalytic activation of less reactive aminocyclopropane monoesters is possible. nih.gov

Stereochemical Analysis and Control in 3 Trans 2 Aminocyclopropyl Benzonitrile Synthesis

Elucidation of trans-Stereochemistry of the Cyclopropyl (B3062369) Ring

The determination of the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring is a crucial step in confirming the structure of 3-[Trans-2-aminocyclopropyl]benzonitrile. The trans arrangement, where the amino and aryl groups are on opposite faces of the ring, is typically established using nuclear magnetic resonance (NMR) spectroscopy and, where possible, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for distinguishing between cis and trans isomers of disubstituted cyclopropanes. The geometric relationship between the protons on the cyclopropane ring directly influences their spin-spin coupling constants (J-values). For vicinal protons (protons on adjacent carbons), the coupling constant for cis protons is generally larger than for trans protons.

¹H-¹H Coupling Constants: In a trans-2-aryl-1-aminocyclopropane system, the coupling constant between the proton adjacent to the amino group (H1) and the proton adjacent to the aryl group (H2) is characteristically smaller (typically 2-6 Hz) than the corresponding coupling in the cis isomer (typically 7-10 Hz). This difference allows for unambiguous assignment of the trans relative stereochemistry. The spectrum for benzonitrile (B105546) itself shows aromatic protons chemicalbook.com, but for the target molecule, the key signals are those of the cyclopropyl ring protons.

X-Ray Crystallography: For compounds that can be prepared as stable, well-ordered crystals, X-ray crystallography provides definitive proof of stereochemistry. nih.gov This technique maps the electron density of the molecule, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. By obtaining a crystalline derivative of this compound or a key intermediate, its three-dimensional structure can be visualized, confirming the trans orientation of the substituents and determining the absolute configuration if a chiral crystal forms. nih.gov

IsomerProton RelationshipTypical J-Value (Hz)Primary Application
transVicinal (H-C-C-H)2 - 6 HzConfirms trans-stereochemistry
cisVicinal (H-C-C-H)7 - 10 HzConfirms cis-stereochemistry
geminalGeminal (H-C-H)-4 to -9 HzStructural confirmation

Diastereoselection and Enantioselection in Synthetic Routes

Achieving the desired trans stereoisomer, and specifically a single enantiomer, requires synthetic methods that exhibit high levels of diastereoselectivity and enantioselectivity. The primary strategies involve asymmetric catalysis and the use of chiral auxiliaries. researchgate.net

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of trans-cyclopropyl structures, asymmetric cyclopropanation is a key reaction.

Ruthenium-Catalyzed Cyclopropanation: Chiral (Salen)Ru(II) complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. nih.gov This method produces trans-cyclopropyl esters with excellent enantioselectivities (often >95% e.e.) and high diastereoselectivity in favor of the trans product. nih.gov The resulting ester can then be converted to the desired amine via a process like the Curtius rearrangement.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.

Evans Oxazolidinones: These are widely used auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions. researchgate.net By attaching an oxazolidinone to a precursor molecule, its chiral structure blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby creating a new stereocenter with a predictable configuration.

Oppolzer's Camphorsultam: Derived from camphor, this sultam is another highly effective chiral auxiliary. wikipedia.org It has been successfully used to control the stereochemistry in various reactions, including Michael additions and alkylations, providing high levels of diastereoselectivity. wikipedia.org

Phase-Transfer Catalysis: Asymmetric alkylation of a glycine (B1666218) enolate equivalent in the presence of a chiral phase-transfer catalyst is another powerful method. nih.gov This strategy has been used to control the configuration at the α-carbon of amino acids, which is a key stereocenter in analogs like 3-(trans-2-aminocyclopropyl)alanine. nih.gov

Control of Absolute Configuration

Controlling the absolute configuration means synthesizing a specific enantiomer, such as (1R,2S)-3-[trans-2-aminocyclopropyl]benzonitrile, in high purity. This is achieved by employing enantiopure starting materials or chiral reagents/catalysts.

The choice of a specific enantiomer of a chiral auxiliary or catalyst directly determines which enantiomer of the product is formed. For example, in an asymmetric synthesis, a catalyst with (R,R) stereochemistry will typically produce one product enantiomer, while the corresponding (S,S) catalyst will produce the mirror-image enantiomer. This principle allows for the rational synthesis of all four possible stereoisomers of related compounds like 3-(trans-2-aminocyclopropyl)alanine, as has been demonstrated through the catalytic hydrogenation of the corresponding stereodefined nitrocyclopropyl precursors. researchgate.netrsc.org

Confirmation of the absolute configuration of the final, enantiomerically pure product is often accomplished by comparison to a known standard or through analytical techniques such as:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, the enantiomers of a compound can be separated, and their ratio (enantiomeric excess) can be determined. nih.gov

Optical Rotation: Measurement of the direction and magnitude that a solution of the pure enantiomer rotates plane-polarized light. mdpi.com

Derivatization with a Chiral Agent: Reacting the enantiopure amine with a chiral derivatizing agent, such as Mosher's acid or α-methoxyphenylacetic acid (MPA), creates a pair of diastereomers that can be distinguished by NMR spectroscopy, allowing for the assignment of the absolute configuration. mdpi.com

MethodPrincipleTypical OutcomeReference Example
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction.High enantiomeric excess (e.e.).(Salen)Ru(II) for asymmetric cyclopropanation. nih.gov
Chiral AuxiliaryA recoverable chiral group attached to the substrate directs reagent attack.High diastereomeric ratio (d.r.).Use of Oppolzer's camphorsultam or Evans oxazolidinones. researchgate.netwikipedia.org
Substrate ControlA stereocenter already present in the starting material directs the formation of new stereocenters.Variable diastereoselectivity based on the reaction.Synthesis from enantiopure glycidol (B123203). nih.gov

Chirality Transfer Mechanisms (e.g.,wikipedia.orgwikipedia.org-Allyl Cyanate (B1221674) Rearrangement)

Chirality transfer refers to synthetic transformations where the stereochemistry of a chiral starting material is transmitted to the product through a concerted, stereospecific mechanism. Pericyclic reactions, such as sigmatropic rearrangements, are classic examples of this process.

While a wikipedia.orgwikipedia.org-allyl cyanate rearrangement is less common, the related nih.govnih.gov-sigmatropic rearrangement of an allyl cyanate to an allyl isocyanate is a well-established, stereospecific process. rsc.org In this type of rearrangement, the stereochemistry of the starting chiral allylic cyanate is transferred to the product isocyanate via a highly ordered, cyclic transition state (a chair-like conformation). This means that an (S)-configured allylic cyanate will specifically yield an (S)-configured product, effectively transferring the chiral information.

Although not directly a cyclopropanation method, such rearrangements are powerful tools for setting key stereocenters that can then be elaborated into the desired cyclopropane ring. For instance, a chiral allylic alcohol, a precursor to the cyanate, can be synthesized using well-known asymmetric methods. The subsequent chirality transfer during the rearrangement creates a new stereocenter with a predictable absolute configuration, which can be a crucial step in a multi-step synthesis of a complex target like this compound. The stereospecificity of these reactions makes them highly valuable for the efficient construction of enantiomerically pure molecules.

Chemical Reactivity and Transformations of 3 Trans 2 Aminocyclopropyl Benzonitrile

Reactions of the Primary Amine Functionality

The primary amine located on the cyclopropyl (B3062369) ring is a key site of nucleophilicity in the molecule, making it susceptible to reaction with a wide range of electrophiles.

Formation of Amides and Carboxamides

The primary amine of 3-[trans-2-aminocyclopropyl]benzonitrile readily undergoes acylation reactions with carboxylic acids and their derivatives to form the corresponding amides and carboxamides. This transformation is one of the most fundamental and widely used reactions involving primary amines. ucl.ac.uk The direct reaction with a carboxylic acid typically requires a coupling agent to facilitate the dehydration process. ucl.ac.uknih.gov

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ucl.ac.ukyoutube.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an acid anhydride, which then reacts smoothly with the amine, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. khanacademy.org

Table 1: General Scheme for Amide Formation

Reactant A Reactant B Reagents Product
This compound Carboxylic Acid (R-COOH) DCC or EDC N-(trans-2-(3-cyanophenyl)cyclopropyl)amide
This compound Acid Chloride (R-COCl) Base (e.g., Pyridine, Et3N) N-(trans-2-(3-cyanophenyl)cyclopropyl)amide

Alkylation and Arylation Reactions

The nucleophilic nature of the primary amine allows for the introduction of alkyl and aryl groups. N-alkylation can be achieved by reacting this compound with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. It is often difficult to control the degree of alkylation, and mixtures of mono- and di-alkylated products can be formed.

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, can be accomplished using methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. While specific examples involving this compound are not prevalent, the general methodology is widely applicable to primary amines.

Sulfonylation and Other Derivatizations

Reacting the primary amine with sulfonyl chlorides (R-SO₂Cl) in the presence of a base leads to the formation of stable sulfonamides. This reaction, known as the Hinsberg test, is a classic method for the derivatization of amines. The resulting sulfonamide from a primary amine is acidic and soluble in aqueous base.

Other derivatizations can include the reaction with isocyanates to form ureas or with isothiocyanates to yield thioureas, further demonstrating the versatility of the amine functionality for creating a diverse range of molecular structures.

Oxidations and Reductions of the Amine

The oxidation of primary amines can lead to a variety of products, including nitroso compounds, imines, or nitriles, depending on the oxidant used and the reaction conditions. However, controlling the oxidation of a primary amine like the one in this compound to a specific product can be challenging. In the context of related compounds, the formation of an aminocyclopropyl moiety has been achieved through the reduction of a precursor nitro group, highlighting a synthetic route to the amine rather than a reaction of it. nih.govresearchgate.netrsc.org Reduction of the primary amine itself is not a common transformation as it is already in a low oxidation state.

Reactions of the Nitrile Functionality

The benzonitrile (B105546) portion of the molecule contains an electrophilic carbon atom in the cyano group, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org This allows for a distinct set of transformations compared to the amine group.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions with heating. libretexts.orgweebly.comchemguide.co.uk The reaction proceeds through a two-stage process where the nitrile is first converted to an amide intermediate. chemistrysteps.comchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. libretexts.orgchemistrysteps.com The resulting amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.comchemistrysteps.com The intermediate amide is then hydrolyzed to form a carboxylate salt and ammonia (B1221849). chemguide.co.uk Acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. weebly.com It can be challenging to stop the reaction at the amide stage, as the conditions required for nitrile hydrolysis often also promote the hydrolysis of the amide. chemistrysteps.comstackexchange.com

Table 2: General Scheme for Nitrile Hydrolysis

Reactant Conditions Intermediate Product Final Product
This compound H₃O⁺, Heat 3-[Trans-2-aminocyclopropyl]benzamide 3-[Trans-2-aminocyclopropyl]benzoic acid

Reduction to Aldehydes or Amines

The nitrile functional group in this compound is a versatile precursor for the synthesis of both aldehydes and primary amines through reduction. The choice of reducing agent is critical in determining the final product. youtube.com

To achieve a partial reduction to the aldehyde, a mild and sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is typically employed. The reaction proceeds via an imine intermediate which, upon acidic workup, hydrolyzes to form 3-[Trans-2-aminocyclopropyl]benzaldehyde. youtube.com It is crucial to maintain low temperatures to prevent over-reduction to the amine.

For the complete reduction to a primary amine, more powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) can effectively convert the nitrile group into an aminomethyl group, yielding {3-[Trans-2-aminocyclopropyl]phenyl}methanamine. youtube.comnih.gov

Table 1: Reduction Reactions of this compound
Desired ProductReagent(s)Typical ConditionsProduct Name
Aldehyde1. Diisobutylaluminium hydride (DIBAL-H) 2. H₃O⁺ (workup)Low temperature (e.g., -78 °C), followed by acidic workup3-[Trans-2-aminocyclopropyl]benzaldehyde
AmineLithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup{3-[Trans-2-aminocyclopropyl]phenyl}methanamine
AmineH₂ / Raney Nickel (or Pd/C)High pressure H₂ gas, alcoholic solvent (e.g., ethanol){3-[Trans-2-aminocyclopropyl]phenyl}methanamine

[3+2] Cycloaddition Reactions (e.g., with Nitrilimines, Nitrile Oxides)

The carbon-nitrogen triple bond of the benzonitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. uchicago.edu

For instance, in the presence of a nitrile oxide (generated in situ from an oxime), this compound can undergo cycloaddition to form a 1,2,4-oxadiazole (B8745197) derivative. Similarly, reaction with a nitrilimine (typically generated from a hydrazonoyl halide) would yield a 1,2,4-triazole (B32235) derivative. The regioselectivity of these reactions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. researchgate.net

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain (approximately 115 kJ/mol). nih.gov The presence of the amino group (an electron-donating group) and the benzonitrile moiety (an electron-withdrawing group) classifies it as a donor-acceptor (D-A) cyclopropane, which significantly enhances its reactivity. nih.gov

Cyclopropane Ring-Opening Reactions

Under acidic conditions, the amino group can be protonated, or a Lewis acid can coordinate to it, further activating the cyclopropane ring. rsc.org A subsequent nucleophilic attack can lead to the cleavage of one of the C-C bonds of the ring. researchgate.netlibretexts.orgjsynthchem.com The regioselectivity of the attack depends on the stability of the resulting carbocation-like intermediate. For D-A cyclopropanes, the ring-opening typically occurs at the bond distal to the activating groups, leading to a 1,3-difunctionalized product. nih.gov

In a basic medium, while less common for simple aminocyclopropanes, a strong base could potentially deprotonate the amine (if suitably N-substituted) or a sufficiently acidic C-H bond, initiating a ring-opening cascade. However, acid-catalysis is a more prevalent pathway for this class of compounds. researchgate.netjsynthchem.com

The aminocyclopropane moiety can undergo ring-opening via radical intermediates. rsc.org This process can be initiated by forming a nitrogen-centered radical through oxidation of the amino group. This radical can then trigger the homolytic cleavage (β-scission) of a C-C bond in the strained ring, producing a more stable carbon-centered radical. nih.govrsc.org This ring-opened radical intermediate can then be trapped by a radical scavenger or participate in further reactions.

This reactivity is particularly relevant in the context of radical polymerization. The ring-opening of the cyclopropane can be part of a chain propagation step, incorporating the opened unit into a polymer backbone. This process, known as radical ring-opening polymerization (rROP), allows for the synthesis of polymers with functional groups integrated into the main chain.

Table 2: Radical Ring-Opening Initiation
Initiation MethodIntermediate StepsPotential Outcome
Chemical Oxidation (e.g., with a strong oxidant)Formation of a nitrogen-centered radical, followed by β-scission of the cyclopropane C-C bond.Formation of a 1,3-difunctionalized acyclic product.
Photochemical ActivationSingle Electron Transfer (SET) from the amine upon photoexcitation, leading to a radical cation which undergoes ring opening. chemrxiv.orgCycloaddition with an olefin or formation of functionalized cyclopentanes. chemrxiv.org
Inclusion in PolymerizationRadical initiator attacks another part of the molecule or an N-centered radical is formed, leading to ring-opening and propagation.Incorporation into a polymer chain.

Transition metals such as palladium (Pd), rhodium (Rh), nickel (Ni), or copper (Cu) can catalyze the ring-opening of cyclopropanes. mdpi.com The reaction typically proceeds through the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. mdpi.com This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or insertion reactions, to yield a variety of ring-opened or rearranged products. The presence of the coordinating amino and nitrile groups in this compound can direct the metal catalyst and influence the regioselectivity of the C-C bond cleavage.

Cyclopropane Ring Expansion or Contraction

The cyclopropane ring, characterized by significant ring strain, is susceptible to reactions that can lead to its rearrangement, expansion, or contraction. However, specific studies detailing the cyclopropane ring expansion or contraction of this compound are not extensively documented in publicly available research. Generally, such transformations in aminocyclopropanes can be initiated by various reagents or conditions, including thermal stress, photolysis, or reaction with specific transition metals or acids. The outcomes are highly dependent on the substitution pattern and the specific reaction conditions employed.

Reactions of the Aromatic Ring

The benzonitrile ring in this compound is substituted with two groups that exert significant and opposing electronic effects: the electron-withdrawing cyano (-CN) group and the electron-donating trans-2-aminocyclopropyl group. This substitution pattern dictates the regioselectivity and rate of reactions at the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edumasterorganicchemistry.com The reaction's feasibility and the position of substitution are governed by the existing substituents on the ring. wikipedia.org

Directing Effects of Substituents :

trans-2-Aminocyclopropyl group : The amino group is a powerful activating group, donating electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com It directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub The cyclopropyl group itself can also donate some electron density.

Cyano group (-CN) : This is a deactivating group, withdrawing electron density from the ring and making it less reactive. wikipedia.org It directs incoming electrophiles to the meta position. organicchemistrytutor.compressbooks.pub

In this compound, the powerful activating effect of the aminocyclopropyl group dominates over the deactivating effect of the cyano group. Therefore, the molecule is expected to be activated towards EAS, and the position of the incoming electrophile will be directed by the aminocyclopropyl substituent.

The potential sites for electrophilic attack are numbered as follows:

The aminocyclopropyl group is at position C3 and the cyano group is at C1.

Positions ortho to the aminocyclopropyl group : C2 and C4.

Position para to the aminocyclopropyl group : C6.

These positions (C2, C4, and C6) are also meta to the deactivating cyano group, which is consistent with the directing effects of both groups. Therefore, electrophilic substitution is predicted to yield a mixture of 2-, 4-, and 6-substituted products.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

Reaction Electrophile (E+) Predicted Major Products
Nitration NO₂⁺ 2-Nitro-5-(trans-2-aminocyclopropyl)benzonitrile, 4-Nitro-5-(trans-2-aminocyclopropyl)benzonitrile, 2-Nitro-3-(trans-2-aminocyclopropyl)benzonitrile
Halogenation Br⁺, Cl⁺ 2-Halo-5-(trans-2-aminocyclopropyl)benzonitrile, 4-Halo-5-(trans-2-aminocyclopropyl)benzonitrile, 2-Halo-3-(trans-2-aminocyclopropyl)benzonitrile
Friedel-Crafts Alkylation R⁺ 2-Alkyl-5-(trans-2-aminocyclopropyl)benzonitrile, 4-Alkyl-5-(trans-2-aminocyclopropyl)benzonitrile, 2-Alkyl-3-(trans-2-aminocyclopropyl)benzonitrile

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic Aromatic Substitution (NAS) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). chemistrysteps.comlibretexts.org The parent molecule, this compound, lacks a suitable leaving group and is therefore not expected to undergo NAS directly.

However, a derivative, such as 2-chloro-5-(trans-2-aminocyclopropyl)benzonitrile, could potentially undergo NAS. In this hypothetical derivative, the cyano group is para to the chlorine atom (leaving group), providing the necessary activation for a nucleophile to attack the carbon bearing the chlorine. libretexts.org The reaction would proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Benzonitrile Aryl Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com These reactions, like NAS, require a leaving group on the aromatic ring, typically a halide (Br, I, Cl) or a triflate. researchgate.net Consequently, this compound itself is unreactive in these transformations. However, halogenated derivatives of the compound would be excellent substrates for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling : A bromo- or iodo-derivative of this compound could be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. snnu.edu.cnrsc.orgorganic-chemistry.org This is a versatile method for introducing new aryl, heteroaryl, or alkyl groups onto the benzonitrile ring. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction could be used to couple a primary or secondary amine with a halo-derivative of this compound, forming a new C-N bond. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This would allow for the synthesis of more complex diamine structures.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction Name Substrate Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling 4-Bromo-5-(trans-2-aminocyclopropyl)benzonitrile R-B(OH)₂ Pd(PPh₃)₄, Base 4-R-5-(trans-2-aminocyclopropyl)benzonitrile
Buchwald-Hartwig Amination 4-Bromo-5-(trans-2-aminocyclopropyl)benzonitrile R₂NH Pd catalyst, Phosphine ligand, Base 4-(R₂N)-5-(trans-2-aminocyclopropyl)benzonitrile
Sonogashira Coupling 4-Iodo-5-(trans-2-aminocyclopropyl)benzonitrile Terminal alkyne Pd/Cu catalyst, Base 4-(Alkynyl)-5-(trans-2-aminocyclopropyl)benzonitrile

Analytical Data for this compound Remains Elusive in Public Databases

A comprehensive search for detailed analytical and structural characterization data for the chemical compound this compound has yielded no specific experimental results. Despite a thorough review of scientific literature and chemical databases, specific data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography of this particular molecule could not be located.

The inquiry sought to compile a detailed article based on established analytical techniques for structural confirmation, including ¹H NMR for structure and stereochemistry, ¹³C NMR, two-dimensional NMR techniques, IR spectroscopy for functional group identification, MS and High-Resolution Mass Spectrometry (HRMS) for molecular weight and formula determination, and X-ray crystallography for solid-state structure and absolute stereochemistry.

While extensive data are available for structurally related compounds such as benzonitrile, 3-aminobenzonitrile, and the biologically relevant amino acid 3-(trans-2-aminocyclopropyl)alanine, this information is not directly applicable to this compound. The unique combination of the 3-cyanophenyl group attached to a trans-2-aminocyclopropyl moiety results in a distinct chemical entity for which dedicated analytical characterization does not appear to be publicly documented.

Consequently, the creation of an article with detailed research findings and data tables as requested is not feasible at this time due to the absence of the necessary scientific data for the specified compound.

Analytical Characterization Techniques for Structural Confirmation

Chromatographic Methods for Purity and Separation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental in the analysis of "3-[Trans-2-aminocyclopropyl]benzonitrile" for several key reasons. Firstly, the synthesis of this molecule can result in a mixture of stereoisomers, namely the cis and trans diastereomers, and each of these can exist as a pair of enantiomers. As the biological activity of such compounds is often highly dependent on their stereochemistry, the ability to separate and quantify these isomers is critical. Secondly, these methods are essential for determining the purity of the synthesized compound, identifying any unreacted starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like "this compound." For the specific challenge of separating the enantiomers of this and related chiral amines, chiral HPLC is the method of choice. This is typically achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers, leading to their separation.

Detailed Research Findings:

Research on the separation of structurally similar compounds, such as trans-2-aryl-1-aminocyclopropanes, provides a strong basis for the analytical approach to "this compound." Studies have shown that polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are highly effective. For instance, columns like Chiralpak® and Chiralcel® are frequently employed.

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A common approach for these types of compounds is normal-phase chromatography. The mobile phase typically consists of a non-polar solvent such as hexane (B92381), with a polar modifier, often an alcohol like 2-propanol or ethanol. The concentration of the alcohol is a key variable; adjusting its percentage can significantly impact the retention times and the resolution of the enantiomeric peaks. In some cases, a small amount of an amine additive, such as diethylamine (B46881) (DEA), is included in the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

While specific HPLC data for "this compound" is not extensively detailed in publicly available literature, the established methods for analogous compounds allow for the prediction of suitable analytical conditions.

ParameterTypical Conditions for Chiral Separation of Arylcyclopropylamines
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a wavelength where the benzonitrile (B105546) chromophore absorbs (e.g., ~220-254 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)

This table represents a generalized set of starting conditions for method development based on the analysis of structurally related compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. For "this compound," TLC is particularly useful during its synthesis and purification.

Detailed Research Findings:

In the context of separating cis/trans isomers and monitoring the purification of aminocyclopropane derivatives, silica gel is the most common stationary phase for TLC. The choice of the mobile phase (eluent) is crucial and is determined by the polarity of the compounds to be separated. A mixture of a relatively non-polar solvent (like hexane or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is typically used. The ratio of these solvents is adjusted to achieve optimal separation, which is quantified by the retardation factor (Rf value).

For primary amines like "this compound," visualization on the TLC plate often requires the use of a staining agent, as the compound may not be strongly UV-active or colored. Ninhydrin (B49086) is a common choice, as it reacts with primary amines to produce a characteristic purple spot upon heating.

While specific Rf values are highly dependent on the exact conditions (TLC plate manufacturer, layer thickness, chamber saturation, temperature), a representative system can be described.

ParameterTypical Conditions for TLC Analysis of Arylcyclopropylamines
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Dichloromethane / Methanol (e.g., 95:5 v/v) with a trace of ammonia (B1221849)
Visualization UV light (254 nm) and/or staining with ninhydrin solution followed by heating
Expected Observation The trans isomer is generally less polar and would be expected to have a higher Rf value than the corresponding cis isomer.

This table provides a general guideline for a TLC system suitable for monitoring reactions involving "this compound."

Computational and Theoretical Studies on 3 Trans 2 Aminocyclopropyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. als-journal.com DFT methods are employed to investigate the electronic structure and energetic properties, providing a fundamental understanding of the molecule's behavior.

A primary step in any computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), the molecule's geometry is adjusted to find the minimum energy conformation. mdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles. For 3-[Trans-2-aminocyclopropyl]benzonitrile, the optimization would confirm the trans configuration of the substituents on the cyclopropane (B1198618) ring and define the spatial relationship between the phenyl and cyclopropyl (B3062369) moieties.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-C (cyclopropane) ~1.51 Å
Bond Length C-C (aromatic) ~1.40 Å
Bond Length C-CN ~1.45 Å
Bond Length C-N (amine) ~1.47 Å
Bond Angle H-C-H (cyclopropane) ~115°
Dihedral Angle N-C-C-Ph ~120° (variable)

Note: These values are illustrative and based on typical DFT calculations for similar structural motifs.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be located primarily on the electron-rich aminocyclopropyl and phenyl groups, while the LUMO would likely be centered on the electron-withdrawing benzonitrile (B105546) portion.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.netavogadro.cc Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. avogadro.ccwalisongo.ac.id In this molecule, the nitrogen of the cyano group and the lone pair of the amino group would be expected to be regions of high electron density, representing potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. als-journal.com DFT calculations can simulate vibrational spectra (Infrared and Raman) by calculating the frequencies of the molecule's normal modes of vibration. These predicted frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as the C≡N stretch of the nitrile group or the N-H stretches of the amine.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined. acs.orgresearchgate.net Comparing the predicted NMR spectrum with an experimentally obtained one is a powerful method for structural confirmation. Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects or by re-evaluating the conformational preferences of the molecule. wisc.edu

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C (Nitrile) 119.5 119.2
C (ipso-CN) 112.8 112.6
C (ipso-Cyclopropyl) 145.2 144.9
C (ortho) 130.1 129.8
C (meta) 129.7 129.4
C (para) 133.5 133.2
C1 (Cyclopropyl) 25.8 25.5
C2 (Cyclopropyl) 35.4 35.1

Note: Data are hypothetical and serve to illustrate the typical accuracy of DFT-based NMR predictions.

Mechanistic Investigations of Synthetic Reactions

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the energy landscape of the reaction, identifying key intermediates and transition states. nih.govacs.org

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a "point of no return" from which the reaction proceeds to products. mit.edu Locating and characterizing the TS is crucial for understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier. Computational methods are used to search the potential energy surface for these saddle points. mit.edu

Once a TS structure is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). acs.org For a reaction like a Simmons-Smith cyclopropanation or an aza-Michael addition that could form the aminocyclopropyl moiety, DFT calculations can reveal the precise geometry of the atoms at the moment of bond formation, providing insights into the stereochemical outcome of the reaction. nih.govacs.orgauburn.edu

Beyond characterizing a single transition state, computational studies can elucidate the entire reaction pathway. acs.org This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts at the transition state structure and moves downhill in both the forward and reverse directions, thus connecting the TS to the reactants and products (or intermediates) on the potential energy surface.

By mapping the full energy profile, chemists can distinguish between different possible mechanisms (e.g., concerted vs. stepwise), identify any short-lived intermediates, and understand the factors controlling selectivity. nih.govresearchgate.net For the synthesis of the target molecule, this could involve modeling the addition of a carbene to an olefin to form the cyclopropane ring, followed by the introduction of the amino group, and computationally assessing the energetics of each step to predict the most favorable synthetic route. nih.govresearchgate.net

Conformational Analysis and Molecular Modeling

Molecules that are not completely rigid can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. chemistrysteps.com For this compound, the key flexible bond is the one connecting the cyclopropyl ring to the phenyl ring. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers to interconversion.

Molecular modeling techniques, from simple molecular mechanics to high-level DFT, can be used to perform a systematic search of the conformational space. This is often done by creating a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotating bond. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for rotation. For phenylcyclopropane derivatives, two primary conformations are often considered: the "bisected" and "perpendicular" forms, which describe the orientation of the phenyl ring relative to the plane of the cyclopropane ring. datapdf.com Computational analysis can determine which of these is the global minimum and the energy penalty associated with rotating away from this preferred conformation. This information is vital for understanding how the molecule's shape influences its physical properties and biological interactions.

Stereochemical Prediction and Rationalization of Asymmetric Induction

Generally, such computational studies would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the transition states of key stereodetermining steps in a synthetic route. These models would help in understanding the energetic differences between various diastereomeric transition states, thereby explaining the observed stereoselectivity. Factors such as the nature of the catalyst, the substrate, and the reaction conditions would be computationally modeled to rationalize how they influence the formation of one stereoisomer over another.

Without specific studies on this compound, a detailed presentation of research findings and data tables is not possible.

Synthetic Utility and Applications As a Chemical Building Block

Use in the Construction of Complex Polycyclic Systems

The bifunctional nature of 3-[Trans-2-aminocyclopropyl]benzonitrile, possessing both a nucleophilic amino group and an aromatic ring, makes it an ideal candidate for the synthesis of complex polycyclic systems. The primary amino group can readily participate in reactions to form new rings, while the benzonitrile (B105546) moiety can be further functionalized or incorporated into larger fused systems.

One of the key reactions for the construction of polycyclic frameworks from β-arylethylamines is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. weebly.com Given that this compound contains a structural motif analogous to a β-arylethylamine, it is a promising substrate for this transformation. The reaction would proceed through the formation of an iminium ion intermediate, which then undergoes cyclization onto the electron-rich benzene (B151609) ring. The presence of the cyclopropyl (B3062369) ring introduces conformational rigidity and a unique stereochemical element to the resulting polycyclic product.

While specific examples of Pictet-Spengler reactions utilizing this compound are not extensively documented in readily available literature, the fundamental principles of this reaction strongly suggest its applicability. The resulting tetracyclic structure, incorporating the cyclopropane (B1198618) ring, would be a novel scaffold with potential applications in medicinal chemistry and materials science.

Furthermore, the amino group can be utilized in other annulation strategies, such as condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings fused to the benzene ring. These strategies open avenues to a diverse range of complex polycyclic architectures.

Role as a Chiral Intermediate in Asymmetric Synthesis

The presence of two stereocenters in the cyclopropane ring of this compound makes it a valuable chiral intermediate for asymmetric synthesis. The trans-configuration is fixed, but the molecule can exist as a pair of enantiomers. The separation of these enantiomers or the enantioselective synthesis of one isomer is crucial for its application in the synthesis of enantiopure target molecules.

Chiral resolution of the racemic mixture of this compound can be achieved through various established methods. One common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base would liberate the individual enantiomers of the aminocyclopropylbenzonitrile.

Method Description
Diastereomeric Salt Formation Reaction of the racemic amine with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts with different physical properties, enabling separation.
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

Once the enantiomerically pure form of this compound is obtained, it can be used as a chiral building block in the synthesis of a wide array of complex molecules. The stereochemistry of the aminocyclopropyl moiety can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselective synthesis . For instance, the nucleophilic amino group can be derivatized, and the resulting chiral substrate can undergo reactions where the existing stereocenters influence the formation of new stereocenters with high selectivity.

Building Block for Tranylcypromine (B92988) Analogues (focus on chemical structure synthesis)

Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, features a 2-phenylcyclopropylamine scaffold. This compound serves as an excellent starting material for the synthesis of novel tranylcypromine analogues, particularly those with substitution at the meta-position of the phenyl ring. The cyano group offers a versatile handle for a variety of chemical transformations.

The synthesis of tranylcypromine analogues from this compound would typically involve the protection of the amino group, followed by modification of the nitrile functionality. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, which can then be further elaborated.

A key area of interest for tranylcypromine analogues is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. chemistrysteps.com The synthesis of potent and selective LSD1 inhibitors often requires the introduction of specific functional groups on the phenyl ring of the tranylcypromine scaffold. Starting with this compound provides a direct route to introduce functionality at the 3-position.

Synthetic Route to a Hypothetical Tranylcypromine Analogue:

Protection of the amine: The primary amino group of this compound is protected, for instance, as a carbamate (B1207046) (e.g., Boc or Cbz).

Transformation of the nitrile: The nitrile group of the protected intermediate is then transformed. For example, it could be hydrolyzed to a carboxylic acid.

Amide coupling: The resulting carboxylic acid can be coupled with various amines to introduce a diverse range of substituents, leading to a library of tranylcypromine analogues.

Deprotection: Removal of the protecting group from the amino function yields the final tranylcypromine analogue.

Precursor for Advanced Aminocyclopropyl-Containing Compounds

The unique structural features of this compound make it a valuable precursor for a variety of advanced compounds containing the aminocyclopropyl moiety. This structural motif is found in several natural products and biologically active molecules. For instance, the related compound, 3-(trans-2-aminocyclopropyl)alanine, is a key component of the natural product belactosin A, which exhibits proteasome inhibitory activity. researchgate.netnih.govnih.gov

The synthetic utility of this compound as a precursor can be realized through the strategic manipulation of both the amino and nitrile functional groups. The amino group can be alkylated, acylated, or used in the formation of heterocyclic rings. The nitrile group, as a versatile functional group, can be converted into a range of other functionalities.

Potential Advanced Compounds Derived from this compound:

Target Compound Class Synthetic Transformation
Aminocyclopropyl Carboxylic Acids Hydrolysis of the nitrile group.
Aminocyclopropyl Benzylamines Reduction of the nitrile group.
Fused Heterocycles Intramolecular cyclization reactions involving both the amino and a modified nitrile group.
Peptidomimetics Incorporation of the aminocyclopropyl scaffold into peptide chains to introduce conformational constraints.

Integration into Diverse Organic Scaffolds through Functional Group Transformations

The integration of the this compound core into more complex molecular architectures relies heavily on the selective transformation of its functional groups. The nitrile and amino groups offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecule.

Functional Group Transformations of the Nitrile Group:

The nitrile group is a versatile functional handle that can be converted into a variety of other groups:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. weebly.comchemistrysteps.commasterorganicchemistry.comchemguide.co.uk This transformation is fundamental for the synthesis of aminocyclopropyl benzoic acid derivatives, which can be further functionalized or used in peptide synthesis.

Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up possibilities for further derivatization at the newly formed amino group.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles upon reaction with azides.

Functional Group Transformations of the Amino Group:

The primary amino group is a potent nucleophile and can undergo a wide range of reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Heterocycles: The amino group can be a key component in the synthesis of various nitrogen-containing heterocycles.

The ability to perform these transformations selectively allows for the strategic incorporation of the aminocyclopropylbenzonitrile scaffold into a vast array of larger and more complex organic molecules, highlighting its significance as a versatile building block in modern organic synthesis.

Q & A

Basic: What are the recommended storage conditions for 3-[trans-2-aminocyclopropyl]benzonitrile to ensure stability?

Answer:
Stability is highly dependent on storage conditions. Based on safety data sheets (SDS), the compound should be stored in a cool, dry environment (<25°C) away from oxidizing agents, which are incompatible with its structure . Use airtight containers to prevent moisture absorption or degradation. Stability under recommended conditions is confirmed in SDS documentation, but prolonged storage may require periodic purity checks via GC or HPLC .

Basic: What personal protective equipment (PPE) is required for safe handling of this compound?

Answer:
PPE should include:

  • Eye/face protection: Safety glasses and face shields compliant with standards like EN 166 or NIOSH .
  • Skin protection: Full-coverage lab coats and nitrile gloves to prevent direct contact.
  • Respiratory protection: Use fume hoods for volatile handling, especially given the potential release of hazardous decomposition products (e.g., nitrogen oxides) .

Basic: Which spectroscopic methods are effective for characterizing this compound?

Answer:
Standard protocols include:

  • NMR spectroscopy (¹H/¹³C) to confirm the trans-configuration of the aminocyclopropyl group and aromatic substitution pattern.
  • IR spectroscopy to identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and amine N-H stretches.
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.

Advanced: How can researchers resolve contradictions in reactivity data for this compound under varying reaction conditions?

Answer:
Systematic reactivity studies are recommended:

  • Control experiments to isolate variables (e.g., temperature, solvent polarity, catalyst loading).
  • In situ monitoring via techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Cross-validation with computational models (e.g., DFT calculations) to predict reactive sites. Note that oxidizing agents are incompatible, as highlighted in SDS , which may explain unexpected side reactions.

Advanced: What strategies optimize synthesis yield in multi-step reactions involving this compound?

Answer:
Key methodologies include:

  • Protecting group strategies (e.g., Boc for the amine) to prevent undesired side reactions during nitrile or cyclopropane functionalization.
  • Catalyst screening (e.g., palladium for cross-coupling) to enhance regioselectivity.
  • Reaction calorimetry to monitor exothermic events and adjust temperature gradients dynamically.

Advanced: How can stereochemical integrity of the trans-aminocyclopropyl group be preserved during synthetic modifications?

Answer:

  • Chiral chromatography (e.g., HPLC with chiral stationary phases) to monitor enantiopurity.
  • Low-temperature reactions to minimize thermal racemization.
  • X-ray crystallography to confirm stereochemistry post-synthesis.

Basic: What are the known decomposition products, and how should they be managed?

Answer:
Thermal or oxidative decomposition may release carbon oxides , nitrogen oxides (NOx) , and sulfur oxides . Mitigation includes:

  • Scrubbing systems in exhaust lines to neutralize acidic gases.
  • Real-time gas detection in lab environments.

Advanced: How can computational tools predict the ecological impact of this compound in the absence of toxicity data?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation potential or bioaccumulation.
  • Read-across approaches using data from structurally similar benzonitrile derivatives (e.g., 4-methoxybenzonitrile ).
  • Molecular docking studies to assess potential interactions with biological targets.

Basic: What analytical techniques verify purity, given commercial suppliers often lack data?

Answer:

  • GC or HPLC with internal standards for quantitative purity assessment.
  • Elemental analysis (C, H, N) to validate empirical formula.
  • Karl Fischer titration to quantify moisture content, critical for hygroscopic nitriles.

Advanced: How does the trans-aminocyclopropyl group influence electronic properties in supramolecular applications?

Answer:

  • Cyclic voltammetry to study electron-withdrawing effects of the nitrile and amine groups.
  • Solvatochromic studies to measure polarity changes.
  • Single-crystal analysis to correlate spatial arrangement with charge distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.